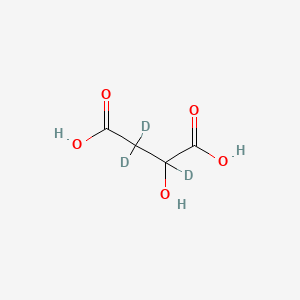

(S)-Malic acid-d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,2,3-trideuterio-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104596-63-6 | |

| Record name | 104596-63-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Malic Acid-d3

(S)-Malic acid-d3 , a deuterated isotopologue of (S)-Malic acid, serves as a high-precision tool in analytical and metabolic research. As the naturally occurring stereoisomer, (S)-Malic acid is a key intermediate in the citric acid (TCA) cycle, a fundamental pathway for cellular energy production in all aerobic organisms.[1][2][3] The incorporation of three deuterium (B1214612) atoms into the molecule provides a stable, heavy-isotope version that is chemically identical to its endogenous counterpart but distinguishable by mass spectrometry and other analytical techniques. This property makes it an invaluable internal standard for accurate quantification and a tracer for metabolic flux analysis.

This guide provides a comprehensive overview of the physicochemical properties, core applications, and detailed experimental protocols relevant to the use of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known by synonyms such as (S)-Hydroxybutanedioic acid-d3 and L-Malic acid-d3, is a white to off-white solid powder.[4][5] Its fundamental properties are summarized below, providing a direct comparison with its non-labeled form where applicable.

| Property | This compound | (S)-Malic Acid (non-labeled) |

| Synonyms | (S)-2-Hydroxysuccinic-2,3,3-d3 Acid; L-Malic acid-d3 | (S)-2-Hydroxysuccinic acid; L-Malic acid |

| CAS Number | 59652-74-3[4][6][7] | 97-67-6[5] |

| Molecular Formula | C₄H₃D₃O₅[4][7] | C₄H₆O₅[1] |

| Molecular Weight | 137.11 g/mol [4][5][8] | 134.09 g/mol [1] |

| Appearance | White to off-white solid powder[5] | Colorless solid[1] |

| Boiling Point | 306.4 ± 27.0 °C at 760 mmHg[5] | N/A |

| Density | 1.6 ± 0.1 g/cm³[5] | 1.609 g/cm³[1] |

| Solubility | Highly soluble in water | 558 g/L in water at 20 °C[1] |

Core Applications in Research

The primary utility of this compound stems from its nature as a stable isotope-labeled compound. This allows it to be used in sophisticated analytical and research applications where precision and accuracy are paramount.

Internal Standard for Quantitative Analysis

This compound is widely used as an internal standard for the precise quantification of endogenous (S)-Malic acid in various biological matrices (e.g., plasma, tissue, cell culture) using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][9] In this methodology, known as Stable Isotope Dilution (SID), a precise amount of the deuterated standard is spiked into a sample prior to processing. Because the internal standard and the analyte co-elute and exhibit identical ionization behavior, any sample loss during extraction or variations in instrument response are nullified. This allows for highly accurate and reproducible quantification.

Metabolic Tracer Studies

As a stable isotope tracer, this compound is an effective tool for metabolic flux analysis.[6] Researchers can introduce the labeled compound into cellular or organismal systems and track the incorporation of deuterium into downstream metabolites of the TCA cycle and connected pathways. This provides critical insights into the dynamics of cellular metabolism, pathway utilization, and the impact of disease or therapeutic interventions on metabolic function.

Pharmacokinetic Research

The substitution of hydrogen with deuterium can subtly alter the metabolic and pharmacokinetic profiles of a molecule, a phenomenon known as the deuterium kinetic isotope effect.[6][9] While primarily used as a tracer, this compound can also be employed in drug development research to study these effects.[5][6] Understanding how deuteration impacts absorption, distribution, metabolism, and excretion (ADME) is a growing area of interest in pharmaceutical science.[6]

Key Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protocol: Quantification of (S)-Malic Acid using LC-MS/MS with this compound Internal Standard

Objective: To accurately quantify the concentration of endogenous (S)-Malic acid in a biological sample (e.g., cell lysate) using a stable isotope dilution LC-MS/MS method.

Materials:

-

This compound (Internal Standard, IS)

-

(S)-Malic acid (Analyte Standard for calibration curve)

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

-

Methanol, chilled at -80°C (for protein precipitation)

-

Reversed-phase C18 HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Methodology:

-

Preparation of Standards:

-

Prepare a 1 mg/mL stock solution of this compound in water. From this, create a working internal standard (IS) solution at 10 µg/mL.

-

Prepare a 1 mg/mL stock solution of (S)-Malic acid. Serially dilute this stock to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., 50 µL of cell lysate) on ice.

-

Add 10 µL of the 10 µg/mL IS solution to each sample, calibration standard, and quality control (QC) sample.

-

To precipitate proteins, add 200 µL of chilled (-80°C) methanol.

-

Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an LC-MS vial for analysis.

-

-

LC-MS/MS Parameters:

-

LC Separation:

-

Column: C18 reversed-phase column.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: Ramp to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 2% B

-

6.1-8 min: Re-equilibrate at 2% B

-

-

-

MS Detection:

-

Ionization Mode: ESI, Negative.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

(S)-Malic acid: Q1 (Precursor Ion) m/z 133.0 -> Q3 (Product Ion) m/z 115.0 (loss of H₂O)

-

This compound (IS): Q1 (Precursor Ion) m/z 136.0 -> Q3 (Product Ion) m/z 118.0 (loss of HDO)

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards.

-

Determine the concentration of (S)-Malic acid in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Visualized Pathways and Workflows

Visual diagrams are essential for understanding the role of this compound in complex systems and experimental designs.

Caption: Role of (S)-Malate in the Citric Acid (TCA) Cycle.

Caption: Workflow for quantification using this compound.

Conclusion

This compound is a versatile and powerful tool for modern life science and pharmaceutical research. Its utility as a stable isotope-labeled internal standard enables highly accurate and reproducible quantification of its endogenous counterpart, a critical requirement for clinical and research diagnostics.[6][9] Furthermore, its application as a metabolic tracer provides a dynamic window into the intricate workings of cellular metabolism, offering insights that are fundamental to understanding health and disease.[6] For professionals in drug development, the principles demonstrated by its use are foundational to modern pharmacokinetic and metabolic studies. The continued application of compounds like this compound will undoubtedly fuel further discoveries across the scientific spectrum.

References

- 1. Malic acid - Wikipedia [en.wikipedia.org]

- 2. l-malic acid: A multifunctional metabolite at the crossroads of redox signaling, microbial symbiosis, and therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 59652-74-3 CAS MSDS ((S)-(-)-MALIC-2,3,3-D3 ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound ((S)-Hydroxybutanedioic acid-d3; (S)-E 296-d3) | Endogenous Metabolite | 59652-74-3 | Invivochem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. clearsynth.com [clearsynth.com]

- 9. medchemexpress.com [medchemexpress.com]

(S)-Malic Acid-d3: A Technical Guide to Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-Malic acid-d3, focusing on its synthesis, metabolic significance, and the critical aspect of its isotopic purity. This document is intended to be a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds.

Introduction to this compound

(S)-Malic acid, a naturally occurring dicarboxylic acid, is a key intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway for cellular energy production. Its deuterated analogue, this compound, serves as an invaluable tool in metabolic research and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The replacement of hydrogen atoms with deuterium (B1214612) allows for the tracing of metabolic pathways and the precise quantification of its non-labeled counterpart in complex biological matrices.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₃D₃O₅ |

| Molecular Weight | Approx. 137.11 g/mol |

| Common Labeling Pattern | DL-Malic acid-2,3,3-d3 |

| Stated Isotopic Purity | Typically ≥98 atom % D |

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be effectively achieved through an enzymatic approach. This method leverages the stereospecificity of enzymes to produce the desired (S)-enantiomer. A common strategy involves the hydration of deuterated fumaric acid in deuterium oxide (D₂O) using the enzyme fumarase.

Enzymatic Synthesis Workflow

The synthesis workflow begins with a deuterated precursor, fumaric acid-d2, which is then subjected to an enzyme-catalyzed hydration reaction.

Caption: Enzymatic synthesis of this compound.

Detailed Experimental Protocol for Synthesis

-

Preparation of Substrate: Fumaric acid-d2 is dissolved in deuterium oxide (D₂O) to a desired concentration (e.g., 0.1 M). The pH is adjusted to approximately 7.5 using a suitable deuterated base (e.g., NaOD).

-

Enzymatic Reaction: Immobilized or soluble fumarase is added to the substrate solution. The reaction mixture is incubated at a controlled temperature (e.g., 25-30°C) with gentle agitation.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy, observing the disappearance of the fumarate (B1241708) signal and the appearance of the malate (B86768) signals.

-

Enzyme Removal: If soluble enzyme is used, it can be denatured and removed by ultrafiltration or precipitation.

-

Purification: The resulting this compound is purified from the reaction mixture. This can be achieved through techniques like ion-exchange chromatography.

-

Lyophilization: The purified solution is lyophilized to obtain the final solid product.

Isotopic Purity Analysis

The determination of isotopic purity is paramount for the reliable use of this compound. It involves quantifying the distribution of isotopologues (d0, d1, d2, d3). The primary techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Presentation

Commercially available deuterated malic acid, such as DL-Malic acid-2,3,3-d3, typically has a stated isotopic purity of 98 atom % D.[1][2] The precise distribution of isotopologues is usually provided in the lot-specific Certificate of Analysis. A representative, though hypothetical, isotopologue distribution for a batch with 98 atom % D is presented below.

Table 2: Representative Isotopic Distribution of Malic Acid-d3

| Isotopologue | Mass | Expected Abundance (%) |

| d0 (unlabeled) | 134.09 | < 0.5 |

| d1 | 135.10 | ~ 1-3 |

| d2 | 136.10 | ~ 5-10 |

| d3 | 137.11 | > 90 |

Experimental Protocol: Isotopic Purity by ¹H NMR Spectroscopy

Quantitative ¹H NMR (qNMR) can be used to determine the degree of deuteration by comparing the integral of the residual proton signals in the deuterated compound to an internal standard of known concentration.

-

Sample Preparation: Accurately weigh a known amount of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a suitable NMR solvent (e.g., D₂O).

-

NMR Acquisition:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full relaxation of all signals.

-

Acquisition Parameters: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Processing: Process the spectrum with appropriate phasing and baseline correction.

-

Analysis: Integrate the residual proton signals of this compound and the signal of the internal standard. The isotopic enrichment can be calculated based on the relative integrals and the known concentrations of the analyte and the standard. For (S)-Malic acid-2,3,3-d3, the residual proton signal would correspond to the proton at the 2-position. The typical ¹H NMR spectrum of non-deuterated malic acid in D₂O shows a multiplet for the proton at C2 around 4.6 ppm and two multiplets for the protons at C3 around 2.9 ppm.[3]

Experimental Protocol: Isotopic Purity by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for determining the isotopologue distribution.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water/acetonitrile).

-

LC Separation:

-

Column: A reverse-phase C18 column or a mixed-mode column suitable for retaining organic acids.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for organic acids.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each isotopologue.

-

MRM Transitions: For malic acid, a common transition is the precursor ion [M-H]⁻ at m/z 133 to product ions at m/z 115 and m/z 71. For the deuterated analogues, the precursor ions would be m/z 134 (d1), m/z 135 (d2), and m/z 136 (d3).

-

-

Data Analysis: The relative abundance of each isotopologue is determined by integrating the peak areas of their respective MRM transitions.

Table 3: Exemplary MRM Transitions for Malic Acid Isotopologues

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Malic acid (d0) | 133.0 | 115.0 | 10 |

| Malic acid (d0) | 133.0 | 71.0 | 15 |

| Malic acid-d1 | 134.0 | 116.0 | 10 |

| Malic acid-d2 | 135.0 | 117.0 | 10 |

| Malic acid-d3 | 136.0 | 118.0 | 10 |

Metabolic Pathways Involving (S)-Malic Acid

(S)-Malic acid is a central molecule in cellular metabolism. Understanding its roles in pathways like the Citric Acid Cycle and the Malate-Aspartate Shuttle is crucial for designing and interpreting studies using its deuterated form.

Citric Acid Cycle

(S)-Malate is an intermediate in the citric acid cycle, where it is formed by the hydration of fumarate and is subsequently oxidized to oxaloacetate.

Caption: Role of (S)-Malate in the Citric Acid Cycle.

Malate-Aspartate Shuttle

The malate-aspartate shuttle is a crucial system for translocating reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix. (S)-Malate is a key component of this shuttle.

Caption: The role of (S)-Malate in the Malate-Aspartate Shuttle.

Conclusion

This compound is a powerful tool for researchers in drug development and metabolic studies. A thorough understanding of its synthesis, and particularly the rigorous assessment of its isotopic purity, is essential for generating reliable and reproducible data. This guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization of this important isotopically labeled compound. For precise quantitative data on isotopic distribution, it is always recommended to refer to the Certificate of Analysis provided by the supplier for the specific lot being used.

References

A Technical Guide to (S)-Malic acid-d3 for Researchers and Drug Development Professionals

Introduction: (S)-Malic acid-d3 is the deuterated form of (S)-Malic acid, a naturally occurring dicarboxylic acid that serves as a key intermediate in the citric acid cycle. Its stable isotope-labeled nature makes it an invaluable tool in metabolic research and drug development, particularly as an internal standard for quantitative analysis by mass spectrometry. This technical guide provides comprehensive information on suppliers, experimental protocols, and the biochemical context of this compound.

Supplier Information

For researchers sourcing this compound and related deuterated analogues, several reputable suppliers offer these compounds with varying specifications. The choice of supplier may depend on the required stereoisomeric purity, isotopic enrichment, and available quantities. Below is a summary of supplier information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |

| MedChemExpress | This compound | 59652-74-3 | C4H3D3O5 | 137.11 | 99.04%[1] |

| Pharmaffiliates | (S)-(-)-Malic-2,3,3 D3 Acid | 59652-74-3 | C4H3D3O5 | 137.11 | High Purity[2] |

| CDN Isotopes | (S)-(-)-Malic-2,3,3-d3 Acid | 59652-74-3 | C4H3D3O5 | 137.11 | 98 atom % D |

| Clearsynth | DL-Malic Acid-2,3,3-d3 | 104596-63-6 | C4H3D3O5 | 137.11 | Not specified[3] |

| LGC Standards | (RS)-Malic-2,3,3-d3 Acid | 104596-63-6 | C4H3D3O5 | 137.15 | 98 atom % D, min 98% Chemical Purity[4] |

| Sigma-Aldrich | DL-Malic acid-2,3,3-d3 | Not specified | C4H3D3O5 | 137.11 | 98 atom % D, 98% (CP) |

Biochemical Role of (S)-Malic Acid

(S)-Malic acid, or L-malate, is a crucial intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a series of chemical reactions used by all aerobic organisms to release stored energy. The diagram below illustrates the central role of (S)-malate in this pathway.

Experimental Protocols

This compound is primarily used as an internal standard in stable isotope dilution mass spectrometry for the accurate quantification of endogenous (S)-malic acid in biological samples.[1][3][5] This technique is highly accurate and precise as the deuterated standard behaves almost identically to the native analyte during sample preparation and analysis, thus correcting for matrix effects and variations in extraction recovery.[3]

Experimental Workflow for Quantification of (S)-Malic Acid using this compound Internal Standard by LC-MS/MS

The following diagram outlines a typical workflow for the quantification of (S)-malic acid in a biological matrix.

Detailed Methodology for Quantification in a Biological Matrix

This protocol is a synthesized methodology based on common practices for organic acid quantification using stable isotope dilution LC-MS/MS.

1. Materials and Reagents

-

(S)-Malic acid (for calibration curve)

-

This compound (Internal Standard)

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

LC-MS grade formic acid

-

Biological matrix (e.g., serum, plasma, cell lysate)

2. Preparation of Stock Solutions and Internal Standard Working Solution

-

Prepare a 1 mg/mL stock solution of (S)-Malic acid in LC-MS grade water.

-

Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.

-

From the this compound stock solution, prepare a working internal standard solution at a concentration of 5 µg/mL in 50:50 acetonitrile:water.

3. Sample Preparation

-

To 50 µL of the biological sample, add 10 µL of the 5 µg/mL this compound internal standard working solution and vortex briefly.

-

For protein precipitation, add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions to re-equilibrate the column. The specific gradient will need to be optimized for the system.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for organic acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions (example):

-

(S)-Malic acid: Q1 m/z 133.0 -> Q3 m/z 115.0 (loss of H2O) or m/z 71.0 (further fragmentation).

-

This compound: Q1 m/z 136.0 -> Q3 m/z 118.0 or m/z 73.0.

-

-

The specific transitions and collision energies should be optimized for the instrument being used.

-

5. Data Analysis and Quantification

-

A calibration curve is generated by analyzing standards containing known concentrations of (S)-Malic acid and a fixed concentration of the this compound internal standard.

-

The peak areas of the analyte and the internal standard are integrated.

-

A ratio of the analyte peak area to the internal standard peak area is calculated for each standard and sample.

-

A linear regression analysis of the peak area ratio versus the concentration of the standards is used to create the calibration curve.

-

The concentration of (S)-Malic acid in the biological samples is then determined from the calibration curve.

This detailed guide provides a solid foundation for researchers and professionals in drug development to effectively utilize this compound in their studies. The provided supplier information, biochemical context, and detailed experimental protocols will aid in the successful implementation of quantitative metabolic analyses.

References

Unraveling Cellular Machinery: A Technical Guide to the Principles of Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) has emerged as a cornerstone technique in systems biology, offering a quantitative lens through which to view the intricate network of biochemical reactions that underpin cellular function. By measuring the rates of metabolic reactions, known as fluxes, researchers can gain unparalleled insights into cellular physiology and pathophysiology. This is particularly valuable in drug development and disease research, where understanding the metabolic reprogramming of cells can unveil novel therapeutic targets and mechanisms of action. This in-depth guide provides a technical overview of the core principles of MFA, with a focus on 13C-based methods, detailed experimental protocols, and data interpretation.

Core Principles of Metabolic Flux Analysis

At its heart, Metabolic Flux Analysis is a powerful method for examining the production and consumption rates of metabolites within a biological system.[1] It allows for the quantification of intracellular metabolic fluxes, thereby providing a detailed picture of the cell's central metabolism.[1] The analogy of a city's traffic system is often used to describe MFA; just as traffic analysis reveals the flow of vehicles through a road network, MFA maps the flow of molecules through metabolic pathways.[2][3] This provides a dynamic understanding of cellular operations, going beyond the static snapshots offered by genomics, transcriptomics, or proteomics.[4]

The fundamental principle of MFA involves the use of a stoichiometric model of the cell's metabolic network. This model mathematically represents the interconnected biochemical reactions and is governed by the law of mass conservation, which dictates that the rate of production of a metabolite must equal its rate of consumption at a metabolic steady state.[5][6]

A key component of many MFA studies is the use of isotopic tracers, most commonly stable isotopes like carbon-13 (¹³C).[5] In a technique known as 13C Metabolic Flux Analysis (¹³C-MFA), cells are cultured in a medium containing a substrate, such as glucose, that has been enriched with ¹³C. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The specific pattern of ¹³C enrichment in these metabolites, referred to as the mass isotopomer distribution (MID), is a direct reflection of the relative activities of the metabolic pathways.[1] By measuring these MIDs using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating this data with the stoichiometric model, the intracellular fluxes can be computationally estimated.[1][2]

There are several variations of MFA, including:

-

Stationary MFA: Assumes the metabolic system is at a steady state, where fluxes are constant over time.

-

Isotopically Non-stationary MFA (INST-MFA): A more advanced technique that analyzes the transient dynamics of isotope labeling, allowing for the determination of fluxes in systems that have not reached an isotopic steady state.[2]

-

Thermodynamics-Based MFA (TMFA): Incorporates thermodynamic constraints to ensure that the predicted flux distributions are thermodynamically feasible.[1]

The overall workflow of a ¹³C-MFA study can be broken down into five key stages: experimental design, the tracer experiment itself, isotopic labeling measurement, flux estimation, and statistical analysis.[2]

General workflow of a 13C Metabolic Flux Analysis experiment.

Detailed Experimental Protocols: A Focus on ¹³C-MFA

The success of a ¹³C-MFA study hinges on meticulous experimental execution. The following protocol outlines the key steps for a typical ¹³C-MFA experiment using cultured mammalian cells.

Isotopic Labeling Experiment

-

Cell Culture: Cells are grown in a chemically defined medium to ensure precise control over the nutrient environment.

-

Tracer Introduction: During the exponential growth phase, the standard medium is replaced with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose or [1,2-¹³C]-glucose). The choice of tracer is critical and depends on the specific pathways being investigated.

-

Achieving Steady State: The cells are cultured in the labeling medium until they reach both a metabolic and isotopic steady state. This ensures that the measured labeling patterns are representative of the steady-state fluxes.

Metabolite Quenching and Extraction

This is a critical step to instantaneously halt all enzymatic activity, preserving the in vivo metabolite concentrations and labeling patterns.

-

Quenching: For suspension cells, a common method involves rapid quenching in a cold solvent mixture, such as 60% methanol (B129727) supplemented with 0.85% (w/v) ammonium (B1175870) bicarbonate, chilled to -40°C. For adherent cells, the culture medium is quickly aspirated, and the cells are washed with ice-cold saline before the addition of a cold extraction solvent.

-

Extraction: Intracellular metabolites are then extracted using a suitable solvent system, often a mixture of methanol, acetonitrile, and water.

Analytical Measurement of Isotopic Labeling

The extracted metabolites are analyzed to determine their mass isotopomer distributions.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique due to its high sensitivity and resolution. Non-volatile metabolites, such as amino acids and organic acids, are first chemically derivatized to increase their volatility. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The derivatized metabolites are then separated by the gas chromatograph and their mass isotopomer distributions are measured by the mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Another powerful technique for analyzing a wide range of metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed positional information about the labeling of carbons within a metabolite, which can be highly informative for resolving certain fluxes. While generally less sensitive than MS, NMR is non-destructive and requires minimal sample preparation.

Computational Flux Estimation

The measured MIDs, along with other experimentally determined rates (e.g., glucose uptake, lactate (B86563) secretion), are used to computationally estimate the intracellular fluxes. This involves solving a system of algebraic equations that describe the relationship between the fluxes and the measured data, typically using specialized software packages.

Data Presentation: Quantitative Flux Maps

The primary output of an MFA study is a quantitative flux map, which provides the rates of all the reactions in the metabolic model. These fluxes are typically normalized to a specific uptake rate (e.g., glucose uptake) and are presented in tables for easy comparison between different experimental conditions.

Table 1: Central Carbon Metabolism Fluxes in a Cancer Cell Line

| Reaction | Flux (relative to Glucose Uptake) |

| Glycolysis | |

| Glucose -> G6P | 100.0 |

| F6P -> F1,6BP | 95.2 |

| GAP -> 1,3BPG | 180.5 |

| PEP -> Pyruvate | 175.3 |

| Pyruvate -> Lactate | 85.1 |

| Pentose Phosphate Pathway | |

| G6P -> 6PGL | 15.7 |

| R5P -> GAP | 10.3 |

| TCA Cycle | |

| Pyruvate -> Acetyl-CoA | 40.2 |

| Acetyl-CoA + OAA -> Citrate | 88.9 |

| Isocitrate -> α-KG | 90.1 |

| α-KG -> Succinyl-CoA | 75.6 |

| Malate -> OAA | 85.4 |

| Anaplerosis/Cataplerosis | |

| Pyruvate -> OAA | 20.5 |

| Glutamine -> α-KG | 50.8 |

This table presents hypothetical but representative flux data for a cancer cell line, illustrating the high glycolytic rate (Warburg effect) and significant glutamine contribution to the TCA cycle.

Visualization of Metabolic Pathways and Workflows

Visualizing the complex networks of metabolic pathways is crucial for interpreting MFA results. The DOT language, used by the Graphviz software, is an excellent tool for generating clear and informative diagrams.

Central Carbon Metabolism pathways frequently analyzed by MFA.

Applications in Drug Development and Disease Research

MFA is a powerful tool for understanding the metabolic reprogramming that is a hallmark of many diseases, including cancer.[4] By quantifying metabolic fluxes, researchers can identify metabolic pathways that are essential for disease progression and are therefore attractive targets for therapeutic intervention.[2] For example, MFA has been instrumental in elucidating the Warburg effect in cancer cells and the role of glutamine metabolism in fueling tumor growth.[5] Furthermore, MFA can be used to investigate the mechanism of action of drugs that target metabolic pathways and to identify mechanisms of drug resistance.

Conclusion

Metabolic Flux Analysis provides a quantitative and systems-level view of cellular metabolism that is unattainable with other 'omics' technologies. For researchers, scientists, and drug development professionals, ¹³C-MFA offers a robust framework for understanding the functional state of metabolic networks in both health and disease. While the experimental and computational aspects of MFA are demanding, the detailed and quantitative insights it provides into metabolic fluxes are invaluable for advancing our understanding of cellular physiology and for the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Power of "Heavy" Hydrogen: An In-depth Technical Guide to Deuterated Compounds in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biomedical research and pharmaceutical development, the quest for novel therapeutic agents with improved safety and efficacy profiles is relentless. Among the innovative strategies that have gained significant traction is the use of deuterated compounds. These are molecules in which one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium (B1214612). This seemingly subtle modification can have profound effects on a molecule's metabolic stability, pharmacokinetic profile, and even its therapeutic window. This technical guide provides a comprehensive overview of the core principles, experimental evaluation, and strategic application of deuterium in biomedical research, with a focus on drug discovery and development.

The Deuterium Kinetic Isotope Effect: A Fundamental Principle

The therapeutic advantages of deuterated compounds are primarily rooted in the deuterium kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond.[1] Consequently, cleavage of a C-D bond requires more energy and proceeds at a slower rate than the cleavage of a C-H bond.[2]

In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-determining step.[1] By strategically replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced. This can lead to several desirable outcomes, including:

-

Improved Metabolic Stability: Slower metabolism leads to a longer drug half-life and increased overall drug exposure.[3]

-

Reduced Formation of Toxic Metabolites: By blocking a specific metabolic pathway, the formation of potentially toxic or reactive metabolites can be minimized.[4]

-

Enhanced Bioavailability: For drugs that undergo significant first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.[3]

-

More Consistent Pharmacokinetic Profiles: Reduced variability in drug metabolism among patients can lead to more predictable therapeutic outcomes.[5]

Applications of Deuterated Compounds in Biomedical Research

The application of deuterated compounds in biomedical research is multifaceted, extending from fundamental mechanistic studies to the development of novel therapeutics.

Drug Discovery and Development

The "deuterium switch" is a strategy where an existing drug is modified by replacing hydrogen with deuterium at key metabolic sites to create a new chemical entity with improved properties.[6] This approach has led to the successful development and approval of several deuterated drugs.

One of the most notable examples is Deutetrabenazine (Austedo®) , a deuterated version of tetrabenazine (B1681281) used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[4][7] Deuteration of the two methoxy (B1213986) groups in tetrabenazine significantly slows their O-demethylation, leading to a longer half-life of the active metabolites and allowing for a lower, less frequent dosing regimen with improved tolerability compared to its non-deuterated counterpart.[8]

Another example is the investigational drug AVP-786 , which contains a deuterated form of dextromethorphan (B48470).[9] Dextromethorphan is rapidly metabolized by CYP2D6.[10] By incorporating deuterium, the metabolic breakdown is slowed, which can enhance its therapeutic effects in treating conditions like agitation in Alzheimer's disease.[11]

Metabolic and Pharmacokinetic Studies

Deuterated compounds are invaluable tools for elucidating drug metabolism and pharmacokinetic (DMPK) pathways.[12] By using a deuterated version of a drug as a tracer, researchers can track its metabolic fate, identify metabolites, and quantify the contribution of different metabolic pathways.[12] This information is crucial for understanding a drug's disposition in the body and for predicting potential drug-drug interactions.

Quantitative Comparison of Deuterated and Non-Deuterated Drugs

The following tables summarize the pharmacokinetic data for some key deuterated drugs compared to their non-deuterated analogs, illustrating the significant impact of deuteration.

| Parameter | Tetrabenazine | Deutetrabenazine | Fold Change | Reference(s) |

| Active Metabolites | α- and β-dihydrotetrabenazine (HTBZ) | d6-α- and d6-β-dihydrotetrabenazine (d6-HTBZ) | - | [1][13][14] |

| Half-life (t½) of active metabolites | ~2-5 hours | ~9-11 hours | ~2-4 | [1][13][14] |

| Peak Plasma Concentration (Cmax) | Higher | Lower | ~0.5-0.7 | [1][14] |

| Area Under the Curve (AUC) | Lower | Higher | ~1.6-2.0 | [1][14] |

| Dosing Frequency | 2-3 times daily | 2 times daily | Reduced | [8] |

Table 1: Pharmacokinetic Comparison of Tetrabenazine and Deutetrabenazine.

| Parameter | Dextromethorphan (with Quinidine) | AVP-786 (d6-Dextromethorphan with Quinidine) | Observation | Reference(s) |

| Metabolism | Rapidly metabolized by CYP2D6 | Slower metabolism by CYP2D6 | Deuteration reduces CYP2D6 metabolism | [11][15] |

| Bioavailability | Increased with quinidine (B1679956) inhibition | Further increased due to slower metabolism | Enhanced systemic exposure | [11][15] |

| Quinidine Dose | Higher dose required | Lower dose of quinidine needed | Reduced potential for quinidine-related side effects | [3] |

Table 2: Qualitative Pharmacokinetic Comparison of Dextromethorphan and AVP-786.

| Parameter | Ruxolitinib | CTP-543 (deuruxolitinib) | Observation | Reference(s) |

| Half-life (t½) | ~3 hours | ~3.3 hours | Similar | [16] |

| Exposure (AUC) | Dose-dependent | Increased exposure with increasing doses | Deuteration may lead to more favorable exposure profiles | [16] |

| Efficacy in Alopecia Areata | Effective | Significant hair regrowth in Phase 3 trials | A promising deuterated candidate | [17][18] |

Table 3: Comparison of Ruxolitinib and CTP-543 (Deuruxolitinib).

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and analysis of deuterated compounds.

Synthesis of Deuterated Compounds

The synthesis of deuterated compounds can be achieved through various chemical methods.[19]

General Protocol for Deuteration using a Deuterated Reagent:

-

Selection of Deuterated Reagent: Choose a suitable deuterated reagent that can introduce deuterium at the desired position. Common reagents include deuterated sodium borohydride (B1222165) (NaBD₄), lithium aluminum deuteride (B1239839) (LiAlD₄), and deuterated methyl iodide (CD₃I).[19]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the non-deuterated precursor in an appropriate anhydrous solvent.

-

Reagent Addition: Slowly add the deuterated reagent to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction carefully (e.g., by adding D₂O or a saturated solution of ammonium (B1175870) chloride). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. Purify the crude product using column chromatography or recrystallization to obtain the desired deuterated compound.

In Vitro Assessment of the Kinetic Isotope Effect

This protocol outlines a typical experiment to determine the KIE in vitro using human liver microsomes.

-

Materials:

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Non-deuterated compound (test compound)

-

Deuterated compound (test compound analog)

-

LC-MS/MS system

-

-

Procedure:

-

Prepare incubation mixtures containing human liver microsomes, the NADPH regenerating system, and either the non-deuterated or deuterated compound in phosphate buffer.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the test compound.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the remaining parent compound concentration versus time.

-

Determine the in vitro half-life (t₁/₂) for both the non-deuterated and deuterated compounds from the slope of the linear regression line.

-

Calculate the KIE as the ratio of the half-life of the deuterated compound to the half-life of the non-deuterated compound (KIE = t₁/₂(deuterated) / t₁/₂(non-deuterated)).

-

Analysis of Deuterated Compounds by NMR and LC-MS

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful technique to confirm the position and extent of deuteration.

-

Sample Preparation: Dissolve a small amount of the deuterated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[20]

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum. The absence or significant reduction of a signal at a specific chemical shift compared to the spectrum of the non-deuterated compound confirms the replacement of a proton with a deuteron (B1233211) at that position.

-

²H NMR Analysis: Acquire a ²H (deuterium) NMR spectrum. The presence of a signal at a specific chemical shift confirms the incorporation of deuterium. The integration of the ²H signal can be used to quantify the degree of deuteration.[21]

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is essential for the quantitative analysis of deuterated compounds in biological matrices.[22]

-

Method Development: Develop a selective and sensitive LC-MS/MS method for the simultaneous quantification of the deuterated compound and its non-deuterated analog. This involves optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).

-

Sample Preparation: Extract the analytes from the biological matrix (e.g., plasma, urine) using protein precipitation, liquid-liquid extraction, or solid-phase extraction. Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled analog) for accurate quantification.[23]

-

Data Acquisition and Analysis: Inject the extracted samples into the LC-MS/MS system. Create a calibration curve using standards of known concentrations. Quantify the concentration of the deuterated and non-deuterated compounds in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to deuterated compounds.

Caption: A simplified workflow for the development of a deuterated drug.

Caption: Impact of deuteration on the metabolic pathway of tetrabenazine.

Caption: A typical workflow for the bioanalysis of a deuterated compound.

Conclusion

Deuterated compounds represent a powerful and versatile tool in the arsenal (B13267) of biomedical researchers and drug developers. By leveraging the deuterium kinetic isotope effect, it is possible to fine-tune the metabolic and pharmacokinetic properties of molecules, leading to the development of safer and more effective medicines. As our understanding of drug metabolism and synthetic chemistry continues to advance, the strategic application of deuterium is poised to play an increasingly important role in the future of medicine. This guide provides a foundational understanding of the principles, applications, and experimental considerations for working with these remarkable "heavy" molecules.

References

- 1. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sjzsyj.com.cn [sjzsyj.com.cn]

- 4. tandfonline.com [tandfonline.com]

- 5. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deutetrabenazine - Prescriber's Guide [cambridge.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Avanir Pharmaceuticals, Inc. Reports Phase 3 Data Evaluating Investigational AVP-786 for the Treatment of Moderate-to-Severe Agitation in Patients with Alzheimer's Dementia [prnewswire.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alzforum.org [alzforum.org]

- 16. Concert Pharma Presents CTP-543 Phase I Results At American Academy of Dermatology Annual Meeting - BioSpace [biospace.com]

- 17. medthority.com [medthority.com]

- 18. researchgate.net [researchgate.net]

- 19. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 20. labinsights.nl [labinsights.nl]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. benchchem.com [benchchem.com]

The Core of Cellular Respiration: An In-depth Technical Guide to the Krebs Cycle Intermediates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Krebs cycle intermediates, their enzymatic transformations, and their emerging roles in cellular signaling. The information is curated for professionals in research and drug development who require a deep understanding of central carbon metabolism. This document presents quantitative data in structured tables, details experimental methodologies for key analyses, and visualizes complex pathways and workflows using the DOT language for Graphviz.

Introduction to the Krebs Cycle

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a series of enzyme-catalyzed chemical reactions that form a central hub of cellular metabolism.[1][2] Occurring within the mitochondrial matrix in eukaryotes, the cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins.[1][2] Acetyl-CoA, derived from these macronutrients, enters the cycle and is oxidized to carbon dioxide, generating reducing equivalents in the form of NADH and FADH2. These electron carriers are subsequently used in the electron transport chain to produce the bulk of cellular ATP through oxidative phosphorylation. Beyond its catabolic role in energy production, the Krebs cycle provides essential precursors for various biosynthetic pathways, including the synthesis of amino acids, nucleotides, and heme.

The Intermediates and Enzymes of the Krebs Cycle

The Krebs cycle consists of eight major steps, each catalyzed by a specific enzyme, involving a series of organic acid intermediates. The cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate (B86180) and ends with the regeneration of oxaloacetate.

Quantitative Thermodynamic Data

The progression of the Krebs cycle is governed by the thermodynamic favorability of its constituent reactions. The standard Gibbs free energy change (ΔG°') for each step provides insight into the directionality and regulation of the cycle under standard conditions.

| Reaction # | Enzyme | ΔG°' (kJ/mol) |

| 1 | Citrate Synthase | -32.2 |

| 2 | Aconitase | +6.3 |

| 3 | Isocitrate Dehydrogenase | -20.9 |

| 4 | α-Ketoglutarate Dehydrogenase Complex | -33.5 |

| 5 | Succinyl-CoA Synthetase | -2.9 |

| 6 | Succinate Dehydrogenase | 0.0 |

| 7 | Fumarase | -3.8 |

| 8 | Malate Dehydrogenase | +29.7 |

Table 1: Standard Gibbs Free Energy Changes of the Krebs Cycle Reactions.[3] Note: The actual Gibbs free energy change (ΔG) under cellular conditions can vary depending on the concentrations of substrates and products.

Experimental Protocols for Studying Krebs Cycle Intermediates

The quantification of Krebs cycle intermediates and the measurement of enzyme activities are crucial for understanding metabolic status and flux. This section provides detailed methodologies for these analyses.

Quantification of Krebs Cycle Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of Krebs cycle intermediates in biological samples.[4][5]

Protocol: Targeted LC-MS/MS Analysis of Krebs Cycle Intermediates in Cultured Cells [4][5][6]

-

Sample Preparation (Cell Extraction):

-

Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cell culture plate.

-

Scrape the cells and collect the cell suspension in a microcentrifuge tube.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a reverse-phase C18 column for separation.

-

Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in negative ion mode.

-

Use multiple reaction monitoring (MRM) for targeted quantification of each intermediate, with specific precursor and product ion transitions.

-

Include stable isotope-labeled internal standards for each analyte to ensure accurate quantification.

-

-

-

Data Analysis:

-

Integrate the peak areas for each intermediate and its corresponding internal standard.

-

Generate a standard curve for each analyte using known concentrations.

-

Calculate the concentration of each intermediate in the samples based on the standard curves.

-

Enzymatic Activity Assays

Spectrophotometric assays are commonly used to measure the activity of Krebs cycle enzymes by monitoring the change in absorbance of a substrate or product over time.

3.2.1. Citrate Synthase Activity Assay

-

Principle: The assay measures the rate of coenzyme A (CoA-SH) production, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs at 412 nm.

-

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 8.1), acetyl-CoA, DTNB, and the sample (cell or mitochondrial lysate).

-

Initiate the reaction by adding oxaloacetate.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

-

3.2.2. Isocitrate Dehydrogenase (NADP+) Activity Assay [7][8]

-

Principle: This assay measures the rate of NADPH production, which is monitored by the increase in absorbance at 340 nm.

-

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), isocitrate, NADP+, and MgCl2.

-

Add the cell lysate to the reaction mixture.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

-

3.2.3. α-Ketoglutarate Dehydrogenase Activity Assay [1][9]

-

Principle: This assay measures the rate of NADH production by monitoring the increase in absorbance at 340 nm.

-

Protocol:

-

Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), α-ketoglutarate, coenzyme A, NAD+, and thiamine (B1217682) pyrophosphate.

-

Add the mitochondrial lysate to the reaction mixture.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

-

3.2.4. Succinate Dehydrogenase (Complex II) Activity Assay

-

Principle: The activity is measured by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.2), succinate, and DCPIP.

-

Add the mitochondrial lysate to the reaction mixture.

-

Monitor the decrease in absorbance of DCPIP at 600 nm over time.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of DCPIP.

-

3.2.5. Fumarase Activity Assay

-

Principle: The assay measures the conversion of L-malate to fumarate (B1241708) by monitoring the increase in absorbance at 240 nm, as fumarate has a characteristic absorbance at this wavelength.

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.6) and L-malate.

-

Add the cell or mitochondrial lysate to the reaction mixture.

-

Monitor the increase in absorbance at 240 nm over time.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of fumarate.

-

3.2.6. Malate Dehydrogenase Activity Assay

-

Principle: The activity is measured by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.5), oxaloacetate, and NADH.

-

Add the cell or mitochondrial lysate to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

-

Visualization of the Krebs Cycle and Related Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core Krebs cycle pathway and its connections to key signaling cascades.

Caption: The Krebs Cycle Pathway.

Signaling Roles of Krebs Cycle Intermediates

Beyond their metabolic functions, several Krebs cycle intermediates act as signaling molecules, influencing a variety of cellular processes.

4.1.1. Succinate Signaling via SUCNR1

Succinate can be transported out of the mitochondria and act as an extracellular signaling molecule by binding to the G protein-coupled receptor SUCNR1 (also known as GPR91). This signaling pathway is implicated in inflammation, angiogenesis, and metabolic regulation.[10][11][12][13][14]

Caption: Succinate Signaling Pathway via SUCNR1.

4.1.2. Citrate's Role in Regulating Fatty Acid Synthesis

When cellular energy levels are high, citrate is transported from the mitochondria to the cytosol, where it serves as a key regulator of fatty acid synthesis.[15][16][17][18] Cytosolic citrate allosterically activates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and also provides the acetyl-CoA precursor for this pathway.[15][16][17][18]

Caption: Citrate's role in fatty acid synthesis.

4.1.3. α-Ketoglutarate as a Co-substrate for Dioxygenases

α-Ketoglutarate is an essential co-substrate for a large family of Fe(II)-dependent dioxygenases, which are involved in various processes, including histone and DNA demethylation, collagen synthesis, and hypoxic response.[19][20][21][22][23] The activity of these enzymes is directly linked to the cellular concentration of α-ketoglutarate, thereby connecting metabolic status to epigenetic regulation and other cellular functions.[19][20][21][22][23]

Caption: α-Ketoglutarate as a dioxygenase co-substrate.

Conclusion

The intermediates of the Krebs cycle are not merely passive players in a metabolic pathway but are dynamic molecules with multifaceted roles in cellular energy homeostasis, biosynthesis, and signaling. A thorough understanding of their regulation, quantification, and broader physiological functions is paramount for researchers and professionals in the life sciences and drug development. The experimental protocols and visualizations provided in this guide offer a robust framework for further investigation into this central pillar of metabolism.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. Kreb's Citric Acid Cycle [biochem-vivek.tripod.com]

- 4. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. NADP-Isocitrate Dehydrogenase (NADP-IDH) Activity Assay Kit - Elabscience® [elabscience.com]

- 9. α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay Kit - Elabscience® [elabscience.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The role of citrate in the regulation of hepatic fatty acid synthesis by insulin and glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. med.libretexts.org [med.libretexts.org]

- 17. scispace.com [scispace.com]

- 18. portlandpress.com [portlandpress.com]

- 19. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fig. 9.10, [α-ketoglutarate (αKG) is a co-substrate...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]

- 22. Biochemical and structural insights into an Fe(II)/α-ketoglutarate/O2 dependent dioxygenase, Kdo 3-hydroxylase (KdoO) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. grantome.com [grantome.com]

A Technical Guide to the Natural Abundance of Malic Acid Isotopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance of malic acid, a key intermediate in cellular metabolism. Understanding the stable isotope ratios of carbon (¹³C/¹²C), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O) in malic acid is crucial for a variety of scientific applications, including food authenticity verification, metabolic flux analysis, and paleoclimatic reconstruction. This document details the known isotopic variations, the analytical methodologies used for their determination, and the biochemical pathways that influence these isotopic signatures.

Natural Isotopic Abundance of Malic Acid

The natural abundance of stable isotopes in malic acid is not constant but varies depending on the photosynthetic pathway of the source organism (C3, C4, or CAM), environmental conditions, and subsequent metabolic processing. Isotopic compositions are typically expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.

Carbon Isotopes (δ¹³C)

The carbon isotopic composition of malic acid is primarily influenced by the carbon fixation pathway of the plant it originates from. C3 plants, which are the most common, exhibit more negative δ¹³C values, while C4 and CAM plants have less negative (more enriched) values.

Table 1: Natural Abundance of Carbon Isotopes (δ¹³C) in Malic Acid from Various Sources

| Source Organism/Product | Plant Photosynthetic Pathway | δ¹³C Value (‰) | Reference |

| Meadow Plants (various species, autumn) | C3 | -28.7 to -23.9 | [1] |

| Meadow Plants (various species, spring) | C3 | -29.5 to -26.0 | [1] |

| Japanese Apricot Liqueur (from fruit) | C3 | -22.3 to -19.7 | [2] |

| Lemon and Lime Juices (organic acid fraction) | C3 | -25.40 ± 1.62 | [3] |

Note: The δ¹³C values for lemon and lime juices represent the total organic acid fraction, which is predominantly citric acid but includes malic acid.

Hydrogen (δ²H) and Oxygen (δ¹⁸O) Isotopes

Direct measurements of δ²H and δ¹⁸O in malic acid are scarce in scientific literature. This is largely due to the analytical challenges posed by the exchange of hydrogen and oxygen atoms in the carboxyl and hydroxyl functional groups of the molecule with surrounding water, which can alter the original isotopic signature.

The isotopic composition of these elements in malic acid is fundamentally derived from the plant's source water (precipitation, groundwater) and is influenced by isotopic fractionation during transpiration and metabolic synthesis. Leaf water, the immediate source for biosynthesis, becomes enriched in ²H and ¹⁸O compared to xylem water due to evaporation. However, biochemical reactions during the formation of malic acid introduce further isotopic fractionation. For instance, the synthesis of carbohydrates, precursors to organic acids, involves multiple enzymatic steps where hydrogen and oxygen from water are incorporated, each with a specific isotopic fractionation factor.[4]

While specific data for malic acid is lacking, studies on bulk organic matter and other compounds like cellulose (B213188) show that the δ²H and δ¹⁸O values of synthesized molecules are related to the isotopic composition of the source water but are not identical due to these complex metabolic fractionations.[4] Future research employing advanced techniques like compound-specific isotope analysis (CSIA) with derivatization to protect exchangeable protons is needed to build a database of δ²H and δ¹⁸O values for malic acid.

Experimental Protocols

The determination of stable isotope ratios in malic acid requires sophisticated analytical techniques, primarily Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS). The following protocol is a composite methodology based on established practices for the analysis of organic acids in biological matrices.[1][3]

Sample Preparation and Extraction

The goal of sample preparation is to isolate malic acid from the complex sample matrix (e.g., fruit tissue, plant leaves) without inducing isotopic fractionation.

-

Homogenization: Freeze the fresh sample material (e.g., 5-10 grams of fruit pulp or leaf tissue) in liquid nitrogen and grind it to a fine, homogeneous powder using a mortar and pestle or a cryogenic mill.

-

Extraction: Transfer the powdered sample to a centrifuge tube with a suitable extraction solvent, such as a solution of 80% methanol. Vortex the mixture thoroughly and sonicate for 15-20 minutes to ensure complete extraction of organic acids.

-

Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet solid debris. Carefully collect the supernatant.

-

Purification (Ion Exchange Chromatography):

-

Acidify the supernatant to a pH of approximately 2.5 with 0.1 M HCl.[1]

-

Pass the acidified extract through a cation exchange resin column (e.g., Dowex 50W-X8) to remove amino acids and other cationic compounds.[1]

-

Elute the organic acids and sugars from the column with deionized water or a weak acid.

-

The eluate can be further purified using an anion exchange column to specifically isolate the organic acid fraction, if necessary.

-

LC-IRMS Analysis for δ¹³C

-

Chromatographic Separation (HPLC):

-

Column: Utilize a column specifically designed for organic acid analysis, such as a Restek Allure Organic Acids column (5 µm, 4.6 x 300 mm).[1]

-

Mobile Phase: An isocratic mobile phase of 0.1 M potassium dihydrogen phosphate (B84403) (KH₂PO₄) adjusted to pH 3.0 is commonly used.[1]

-

Flow Rate: A typical flow rate is 0.5 mL/min.[1]

-

Temperature: Maintain the column at a constant temperature, for example, 25°C, to ensure reproducible retention times.[1]

-

-

Oxidation Interface:

-

The eluent from the HPLC is continuously mixed with an oxidizing agent, typically sodium persulfate (Na₂S₂O₈), and phosphoric acid (H₃PO₄).[1]

-

This mixture flows through a high-temperature reactor (e.g., 99.9°C) where the malic acid is quantitatively oxidized to CO₂ gas.

-

-

Gas Purification and Analysis (IRMS):

-

The resulting CO₂ is separated from the aqueous phase using a gas-permeable membrane.

-

The CO₂ gas is then passed through a drying system (e.g., a Nafion membrane) to remove any water vapor.

-

The purified CO₂ is introduced into the ion source of the isotope ratio mass spectrometer, which measures the relative abundance of the masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 (¹²C¹⁸O¹⁶O) to determine the δ¹³C value.

-

-

Calibration: The system is calibrated using certified reference materials of known isotopic composition, such as L-malic acid standards calibrated against international standards like Vienna Pee Dee Belemnite (VPDB).

Considerations for δ²H and δ¹⁸O Analysis

Compound-specific analysis of δ²H and δ¹⁸O for non-volatile, polar compounds like malic acid is more challenging.

-

For δ²H: Derivatization is often required to replace the exchangeable hydrogens in the hydroxyl (-OH) and carboxyl (-COOH) groups with a non-exchangeable group. This ensures that the measured δ²H value reflects the non-exchangeable C-H bonds, which carry the original biosynthetic isotopic signature.

-

For δ¹⁸O: Analysis can be performed using high-temperature pyrolysis (TC/EA-IRMS), where the sample is converted to CO gas. However, separating malic acid from the sample matrix and analyzing it without isotopic alteration during preparation remains a significant challenge.

Biochemical Pathways and Isotopic Fractionation

The isotopic signature of malic acid is a direct result of the metabolic pathways involved in its synthesis. The primary routes of malic acid production in plants and microorganisms are the Tricarboxylic Acid (TCA) cycle and the glyoxylate (B1226380) cycle.

Tricarboxylic Acid (TCA) Cycle

The TCA cycle is a central metabolic hub in most organisms. Malate is a key intermediate in this cycle. Carbon enters the cycle primarily as acetyl-CoA, which can be derived from glycolysis (from C3 or C4 photosynthesis) or fatty acid oxidation. The isotopic composition of the precursor acetyl-CoA will directly influence the δ¹³C value of the resulting malic acid.

Anaplerotic Reactions and the Glyoxylate Cycle

Anaplerotic ("filling up") reactions replenish TCA cycle intermediates that are withdrawn for biosynthesis. One key anaplerotic reaction is the carboxylation of pyruvate to form oxaloacetate, a direct precursor of malate. This reaction fixes CO₂, and the isotopic composition of this CO₂ can significantly impact the δ¹³C of malate. In plants and some microorganisms, the glyoxylate cycle provides a pathway to synthesize C4 compounds, like malate, from two-carbon units (acetyl-CoA). This is particularly important during the germination of oil-rich seeds.

Conclusion and Future Directions

The study of the natural abundance of malic acid isotopes provides valuable insights into plant physiology, food authenticity, and metabolic processes. While δ¹³C analysis of malic acid is relatively well-established, there is a clear need for further research into the δ²H and δ¹⁸O isotopic systems of this and other organic acids. The development of robust analytical protocols for these isotopes will open new avenues for research, including more detailed tracing of water and carbon through metabolic networks and enhanced capabilities for verifying the origin and authenticity of natural products. For professionals in drug development, understanding the baseline isotopic abundances and metabolic fractionations is critical for interpreting data from stable isotope tracer studies, which are increasingly used to elucidate drug mechanisms and metabolic liabilities.

References

Methodological & Application

Application Notes & Protocols: (S)-Malic acid-d3 as a Metabolic Tracer

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-Malic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy metabolism and biosynthesis. Stable isotope-labeled (S)-Malic acid-d3 serves as a powerful metabolic tracer to investigate the dynamics of the TCA cycle and related pathways. By introducing this compound into biological systems and tracking the incorporation of deuterium (B1214612) into downstream metabolites using mass spectrometry, researchers can elucidate metabolic fluxes, identify pathway bottlenecks, and understand the metabolic reprogramming in various physiological and pathological states. These application notes provide detailed protocols for the use of this compound as a metabolic tracer in cell culture experiments.

Key Applications

-

TCA Cycle Flux Analysis: Quantify the rate of malate (B86768) conversion to other TCA cycle intermediates, providing insights into mitochondrial respiration and energy production.

-

Gluconeogenesis Studies: Trace the contribution of malate to the synthesis of glucose and other gluconeogenic precursors.

-

Anaplerotic and Cataplerotic Fluxes: Investigate the replenishment (anaplerosis) and removal (cataplerosis) of TCA cycle intermediates, which are crucial for maintaining metabolic homeostasis and supporting biosynthesis.

-

Metabolic Reprogramming in Disease: Study alterations in malate metabolism in diseases such as cancer, where metabolic pathways are often rewired to support rapid proliferation.

Metabolic Pathway of (S)-Malic Acid

(S)-Malic acid is primarily metabolized within the mitochondria as part of the TCA cycle. It can be reversibly converted to oxaloacetate by malate dehydrogenase, or oxidatively decarboxylated to pyruvate (B1213749) by malic enzyme. The deuterium label from this compound can be traced through these reactions into subsequent metabolites.

Caption: Metabolic pathways of this compound.

Experimental Workflow

A typical stable isotope tracing experiment using this compound involves several key steps, from cell culture and tracer administration to sample analysis and data interpretation.

Caption: General workflow for stable isotope tracing.

Quantitative Data Presentation